Boc-DL-leu-OH H2O

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

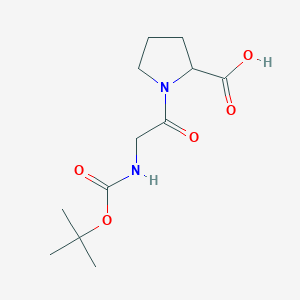

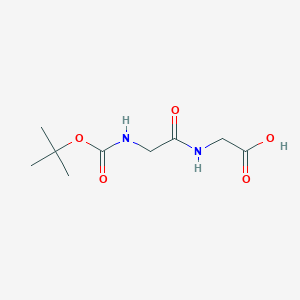

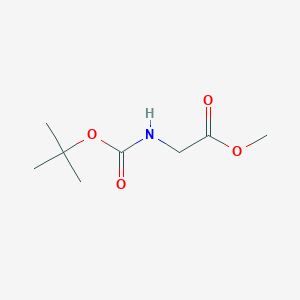

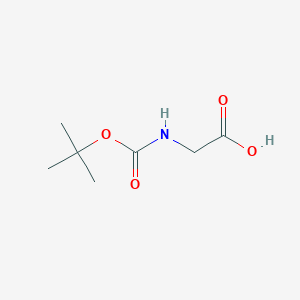

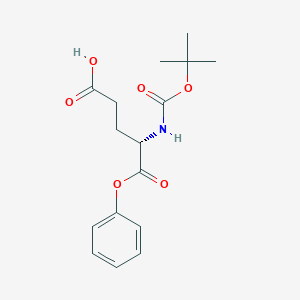

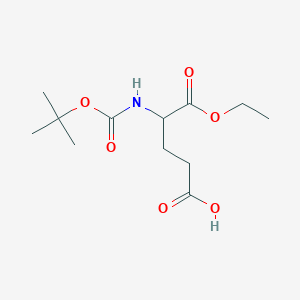

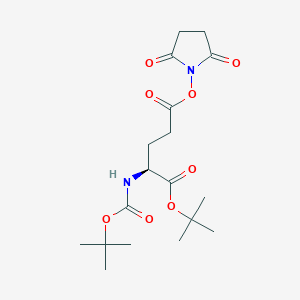

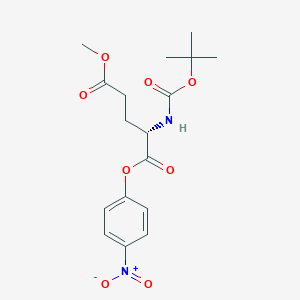

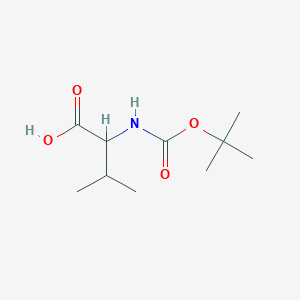

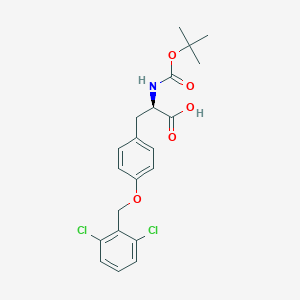

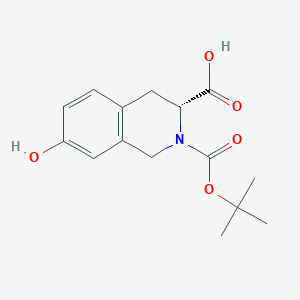

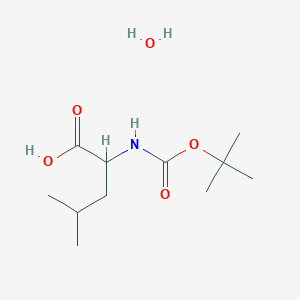

Boc-DL-leu-OH H2O, also known as BOC-DL-Leucine monohydrate, is a compound with the molecular formula C11H23NO5 . It is an N-Boc-protected form of D-Leucine . D-Leucine is an unnatural isomer of L-Leucine that acts as an auto-inhibitor of lactic streptococci and shows potent anti-seizure effect .

Molecular Structure Analysis

The molecular structure of Boc-DL-leu-OH H2O can be represented by the InChI code: InChI=1S/C11H21NO4.H2O/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5;/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2 . The Canonical SMILES representation is CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C.O .

Physical And Chemical Properties Analysis

Boc-DL-leu-OH H2O has a molecular weight of 249.30 g/mol . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 6 . The exact mass is 249.15762283 g/mol .

Applications De Recherche Scientifique

Biochemistry

Application Summary

In biochemistry, Boc-DL-leu-OH H2O is primarily used as a building block for peptide synthesis. It’s a protected form of the amino acid leucine, which can be incorporated into peptides during the synthesis process.

Methods of Application

The compound is used in solid-phase peptide synthesis (SPPS), where it’s added to a growing peptide chain in a stepwise fashion. The Boc group protects the amino group during the synthesis, preventing unwanted side reactions.

Results and Outcomes

The use of Boc-DL-leu-OH H2O in peptide synthesis has been shown to yield high-purity peptides. The Boc group is stable under most conditions but can be removed under acidic conditions, allowing for the synthesis of complex peptides .

Pharmacology

Application Summary

In pharmacology, Boc-DL-leu-OH H2O has been explored for its potential in drug development, particularly in the synthesis of peptide-based drugs.

Methods of Application

It’s used to synthesize peptides that mimic natural bioactive peptides or to create entirely new peptide structures for drug discovery.

Results and Outcomes

Research has indicated that peptides synthesized using Boc-DL-leu-OH H2O can exhibit significant biological activity, including potential therapeutic effects for conditions like neuropathic pain .

Organic Synthesis

Application Summary

Boc-DL-leu-OH H2O is utilized in organic synthesis for the preparation of various organic compounds, especially in green chemistry applications.

Methods of Application

It’s involved in in-water peptide synthesis using Boc strategy, which is an environmentally friendly approach as it reduces the use of harmful organic solvents.

Results and Outcomes

This method has been successful in synthesizing peptides with high efficiency and minimal environmental impact, promoting sustainable chemical practices .

Medicinal Chemistry

Application Summary

In medicinal chemistry, Boc-DL-leu-OH H2O is used for the design and synthesis of new medicinal agents, particularly those that involve peptide structures.

Methods of Application

It’s used in the synthesis of peptide drugs, where the Boc group serves as a temporary protector that can be selectively removed without affecting the rest of the molecule.

Results and Outcomes

The compound has facilitated the development of peptide-based drugs with high specificity and efficacy for various diseases .

Analytical Chemistry

Application Summary

Boc-DL-leu-OH H2O plays a role in analytical chemistry where it’s used as a standard or reference compound in various analytical techniques.

Methods of Application

It’s used in chromatography and mass spectrometry to help identify and quantify amino acids and peptides in complex mixtures.

Results and Outcomes

The use of Boc-DL-leu-OH H2O has enabled accurate and precise analytical measurements, which are crucial for research and quality control in pharmaceuticals .

Chemical Engineering

Application Summary

In chemical engineering, Boc-DL-leu-OH H2O is involved in the process development and scale-up of peptide synthesis for industrial applications.

Methods of Application

It’s used in the optimization of synthesis processes to increase yield and reduce costs in the production of peptides on an industrial scale.

Results and Outcomes

Studies have shown that using Boc-DL-leu-OH H2O can lead to more efficient and cost-effective production processes for peptide-based products .

Safety And Hazards

When handling Boc-DL-leu-OH H2O, it’s important to avoid dust formation and avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4.H2O/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5;/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URQQEIOTRWJXBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26660403 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Boc-DL-leu-OH H2O | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.